2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H16BrN3 and its molecular weight is 294.19 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with a bromine substituent, an isobutyl group, and a pyridine ring, which contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Pyrazole Ring: Contains two nitrogen atoms and is known for various biological activities.
- Bromine Substitution: Enhances the compound's reactivity and biological interaction.
- Isobutyl Group: Increases lipophilicity, potentially affecting absorption and distribution.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanisms often involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, compounds with similar structures have demonstrated selective inhibition of COX-1 and COX-2, leading to reduced inflammatory responses. The IC50 values for these activities are often in the low micromolar range, suggesting potent effects .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition: Compounds may bind to active sites of enzymes, altering their function.
- Receptor Modulation: Interaction with specific receptors can lead to downstream signaling changes.
- Cell Cycle Arrest: Inducing apoptosis in cancer cells by disrupting cell cycle progression.
Research Findings and Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of Pyrazole Ring: Achieved through the reaction of hydrazine with suitable carbonyl compounds.
- Bromination: The introduction of bromine at the 4-position is performed using bromination agents.
- Coupling Reaction: Final coupling with pyridine derivatives is often facilitated by palladium-catalyzed methods such as Suzuki coupling.
Properties
IUPAC Name |
2-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-6-4-5-7-15-11/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWXSWEPISQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C2=CC=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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